molecular formula C18H24O3SSi B12615712 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol CAS No. 918422-58-9

4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol

Cat. No.: B12615712
CAS No.: 918422-58-9
M. Wt: 348.5 g/mol
InChI Key: PCQBVBAALXTMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol is an organic compound that features both sulfonyl and silyl functional groups

Properties

CAS No.

918422-58-9

Molecular Formula

C18H24O3SSi

Molecular Weight

348.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol

InChI

InChI=1S/C18H24O3SSi/c1-23(2,17-11-7-4-8-12-17)18(15-19)13-14-22(20,21)16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3

InChI Key

PCQBVBAALXTMQR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C(CCS(=O)(=O)C2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable butanol derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with dimethyl(phenyl)silane under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The silyl group can enhance the compound’s stability and facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-2-ol: Similar structure but with a different position of the hydroxyl group.

    4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

The uniqueness of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol lies in its combination of sulfonyl and silyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol, also known by its CAS number 918422-58-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula: C18H24O3SSi
  • Molecular Weight: 348.532 g/mol
  • IUPAC Name: this compound

The presence of both a benzenesulfonyl group and a dimethyl(phenyl)silyl group contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

  • Electrophilic Character: The benzenesulfonyl group acts as an electrophile, facilitating nucleophilic attacks by biological molecules, which can lead to modifications of proteins and enzymes.
  • Lipophilicity Enhancement: The dimethyl(phenyl)silyl group increases the lipophilicity of the compound, enhancing its ability to permeate cell membranes and reach intracellular targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For example:

  • Mechanism of Action: These compounds have been shown to disrupt the cell cycle, particularly at the G2/M phase, leading to apoptosis in cancer cells .
  • Case Study: A study evaluated the effects of phenyl benzenesulfonates on cancer cell lines, demonstrating IC50 values in the nanomolar range, indicating potent antiproliferative activity .

Enzyme Inhibition

The compound may also serve as a potential inhibitor for various enzymes:

  • Indoleamine 2,3-dioxygenase (IDO): Similar sulfonamide derivatives have been identified as potent IDO inhibitors, which play a crucial role in tumor immune evasion .

Table of Biological Activities

Activity Cell Line IC50 (nM) Mechanism
AntiproliferativeHT-29 (Colon Carcinoma)<100Cell cycle arrest in G2/M phase
AntiproliferativeMCF7 (Breast Carcinoma)<200Apoptosis induction
IDO InhibitionHeLa (Cervical Carcinoma)61Enzyme binding and inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.